An In-depth Technical Guide to 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid: A Promising Scaffold for Drug Discovery
An In-depth Technical Guide to 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid: A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and a detailed, representative synthetic protocol. Furthermore, this guide will explore the analytical characterization of this compound and its derivatives, highlighting key spectroscopic features. A crucial aspect of this document is the discussion of its burgeoning role as a scaffold for novel therapeutic agents, with a particular focus on the antimicrobial applications of its derivatives. Safety and handling precautions for this class of compounds are also addressed.
Introduction
The confluence of a substituted benzoic acid and a pyrazole moiety in 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid creates a molecule of significant interest to the field of medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The benzoic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of a molecule. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This unique combination of structural features makes 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Recent research has particularly highlighted the potent antimicrobial activity of derivatives of this scaffold, positioning it as a promising starting point for the development of new antibiotics to combat drug-resistant pathogens.
Chemical Structure and Properties
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is an aromatic heterocyclic compound.[1] The core structure consists of a benzoic acid ring substituted with a fluorine atom at the 4-position and a 1H-pyrazol-1-yl group at the 3-position.
Chemical Structure:
Caption: Chemical Structure of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid
Physicochemical and Computational Properties:
| Property | Value | Source |
| CAS Number | 957263-74-0 | [1] |
| Molecular Formula | C₁₀H₇FN₂O₂ | [1] |
| Molecular Weight | 206.17 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| logP | 1.7096 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage | Room temperature | [1] |
Synthesis and Purification
Caption: Proposed Synthetic Workflow for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.
Experimental Protocol (Representative):
Step 1 & 2: Synthesis of 3-Hydrazinyl-4-fluorobenzoic acid (Intermediate D)
The synthesis would likely begin with the diazotization of 3-amino-4-fluorobenzoic acid followed by a reduction to the corresponding hydrazine. This is a standard transformation in aromatic chemistry.
-
Rationale: The conversion of an amino group to a hydrazine is a common and effective method to introduce the necessary functionality for pyrazole ring formation.
Step 3: Cyclization to form the Pyrazole Ring (Formation of Crude Product F)
The intermediate, 3-hydrazinyl-4-fluorobenzoic acid, would then be reacted with a suitable three-carbon synthon, such as malondialdehyde or a protected equivalent, to form the pyrazole ring through a condensation reaction.
-
Rationale: The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classical and high-yielding method for the synthesis of pyrazoles.
Step 4: Purification (Isolation of Final Product H)
The crude product would then be purified using standard laboratory techniques.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent would be critical and would likely involve a polar protic solvent or a mixture of solvents to achieve good separation from impurities.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography could be employed, using a solvent system such as ethyl acetate and hexane to separate the desired product from any side products or unreacted starting materials.[3]
Analytical and Spectroscopic Characterization
The structural confirmation of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid and its derivatives relies on a combination of spectroscopic techniques. While specific data for the title compound is not available in the public domain, data from a closely related derivative, 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, provides valuable insight into the expected spectral features.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrazole rings. The protons on the pyrazole ring will appear as characteristic doublets and triplets. The protons on the benzoic acid ring will also show splitting patterns influenced by the fluorine and pyrazole substituents. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift. For the related 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the aromatic protons appear in the range of δ 7.32-8.10 ppm, with the aldehyde proton at δ 9.98 ppm and the pyrazole proton at δ 9.47 ppm.[2]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >165 ppm). The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant. In the derivative 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the carboxylic carbon appears at δ 166.9 ppm and the carbon attached to the fluorine shows a large coupling constant (¹JCF = 241.6 Hz).[2]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. For the derivative 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, the calculated m/z for [M+H]⁺ is 311.0826, which was found to be in close agreement with the experimental value of 311.0825.[2]
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
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C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the 1600-1400 cm⁻¹ region).
-
A C-F stretching vibration (around 1200-1000 cm⁻¹).
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is not publicly available, safety information for structurally related compounds provides guidance on handling.[4][5]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[5]
Hazard Statements for Related Compounds:
Based on data for similar pyrazole and benzoic acid derivatives, the following hazards may be associated with this compound:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Applications in Drug Discovery
The 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid scaffold is a key building block in the synthesis of molecules with significant therapeutic potential, particularly in the development of novel antimicrobial agents.
Antimicrobial Activity:
Numerous studies have demonstrated that derivatives of this core structure exhibit potent activity against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]
-
Mechanism of Action: While the exact mechanism of action for all derivatives is not fully elucidated, some studies suggest that these compounds may disrupt the bacterial cell membrane.[2]
-
Structure-Activity Relationships (SAR): Research has shown that modifications to the pyrazole and benzoic acid moieties can significantly impact antimicrobial potency. For example, the introduction of various substituted phenylhydrazone groups at the 4-position of the pyrazole ring has led to compounds with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against MRSA.[6] The presence and position of halogen substituents on these appended rings have been shown to be critical for activity.[6][7]
Caption: Conceptual Diagram of Structure-Activity Relationships.
The low toxicity of some of these potent antimicrobial derivatives to human cells makes them promising candidates for further preclinical and clinical development.[6]
Conclusion
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique structural features, including the strategic placement of a fluorine atom and the presence of both pyrazole and benzoic acid moieties, provide a foundation for the development of compounds with enhanced pharmacological properties. The demonstrated potent antimicrobial activity of its derivatives against drug-resistant bacteria underscores the significant potential of this scaffold in addressing the urgent global challenge of antibiotic resistance. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core structure is warranted to fully realize its therapeutic potential.
References
-
Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Antimicrobial studies of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and. Retrieved from [Link]
- Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
- Google Patents. (n.d.). US6150534A - Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]
-
PubChem. (n.d.). 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). benzoic acid, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- - Optional[13C NMR]. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
-
Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Hansa, R. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Semantic Scholar. [Link]
-
Hansa, R. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PMC. [Link]
-
NIST WebBook. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(3-Trifluoromethyl-pyrazol-1-yl)-benzoic acid | 220462-27-1 [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
